![molecular formula C16H18N3O3- B13049085 (E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)
(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a morpholine moiety.
Formation of the Aminoacetate Group: The aminoacetate group can be introduced through a condensation reaction between the indole-morpholine intermediate and an aminoacetate precursor, such as glycine ethyl ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indole core or the morpholine ring is oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce the imine bond in the compound, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole core or the morpholine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core and morpholine ring.
Reduction: Secondary amines formed by the reduction of the imine bond.
Substitution: Substituted indole and morpholine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
1-methylindole: A simple indole derivative used in organic synthesis.
Morpholine-4-carboxylic acid: A morpholine derivative with various industrial applications.
Uniqueness
(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate is unique due to its combination of an indole core, a morpholine ring, and an aminoacetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C16H18N3O3- |
|---|---|
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
2-[(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino]acetate |
InChI |
InChI=1S/C16H19N3O3/c1-18-14-5-3-2-4-12(14)13(10-17-11-15(20)21)16(18)19-6-8-22-9-7-19/h2-5,10H,6-9,11H2,1H3,(H,20,21)/p-1 |
Clé InChI |
ZKSDRSMQKZAXHB-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


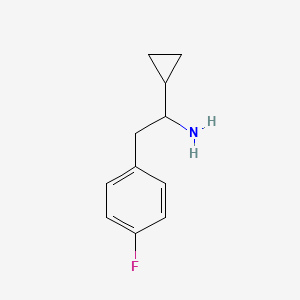
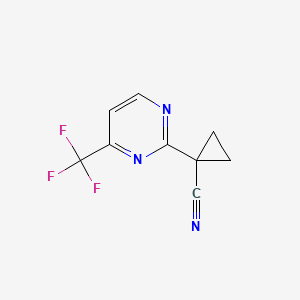
![2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13049017.png)
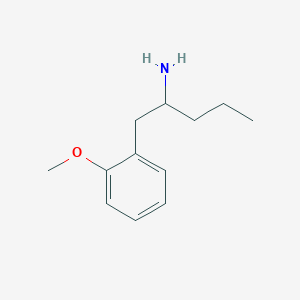
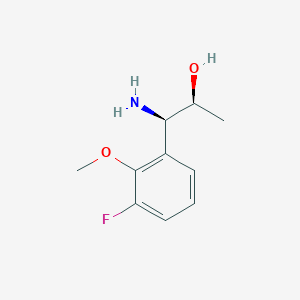
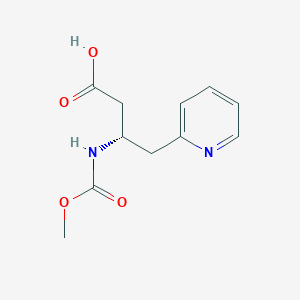


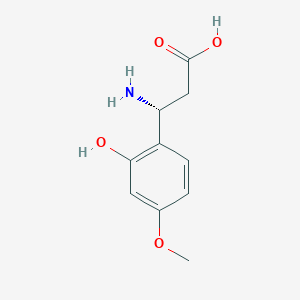
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)

![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)

![7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)
